molecular formula C8H10Cl2N2 B1356214 2-(3-Chlorophenyl)ethanimidamide hydrochloride CAS No. 6487-96-3

2-(3-Chlorophenyl)ethanimidamide hydrochloride

Cat. No.: B1356214
CAS No.: 6487-96-3
M. Wt: 205.08 g/mol
InChI Key: SSKYLHULHCUDLD-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)ethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)ethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-chlorophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKYLHULHCUDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589415
Record name (3-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-96-3
Record name Benzeneethanimidamide, 3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6487-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chlorophenyl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(3-Chlorophenyl)ethanimidamide hydrochloride (CAS Number: 55154-89-7), a compound of interest for researchers and professionals in drug development. In the absence of extensive direct studies on this specific molecule, this document synthesizes information from analogous compounds to build a robust profile, covering its chemical identity, plausible synthetic routes, proposed analytical methodologies, and a hypothesized pharmacological profile. This approach aims to provide a foundational understanding and a roadmap for future research.

Core Chemical Identity and Physicochemical Properties

2-(3-Chlorophenyl)ethanimidamide hydrochloride is a chlorinated aromatic ethanimidamide. The hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.

Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)ethanimidamide Hydrochloride

PropertyValueSource
CAS Number 55154-89-7Vendor Information
Molecular Formula C₈H₁₀Cl₂N₂Calculated
Molecular Weight 205.09 g/mol Calculated
Canonical SMILES C1=CC(=CC(=C1)CC(=N)N)Cl.ClPubChem
Physical State Solid (predicted)Inferred from similar compounds
Solubility Soluble in water and polar organic solvents (predicted)Inferred from hydrochloride salt form
Melting Point Not available-
Boiling Point Not available-
pKa Not available-

Plausible Synthesis Pathway: The Pinner Reaction

A proposed synthetic workflow starting from 3-chlorophenylacetonitrile is outlined below:

Step 1: Formation of the Imidate Hydrochloride

3-chlorophenylacetonitrile is reacted with an alcohol (e.g., ethanol) under anhydrous conditions with a stream of dry hydrogen chloride gas. This forms the corresponding ethyl 2-(3-chlorophenyl)acetimidate hydrochloride. The anhydrous conditions are critical to prevent hydrolysis of the nitrile and the resulting imidate.

Step 2: Amination to the Amidine Hydrochloride

The isolated imidate hydrochloride is then treated with a source of ammonia, typically an alcoholic solution of ammonia, to yield 2-(3-Chlorophenyl)ethanimidamide hydrochloride. The reaction proceeds through nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of ethanol.

G cluster_0 Proposed Synthesis of 2-(3-Chlorophenyl)ethanimidamide hydrochloride 3-chlorophenylacetonitrile 3-chlorophenylacetonitrile Imidate_Hydrochloride Ethyl 2-(3-chlorophenyl)acetimidate hydrochloride 3-chlorophenylacetonitrile->Imidate_Hydrochloride 1. Anhydrous Ethanol, HCl (gas) Amidine_Hydrochloride 2-(3-Chlorophenyl)ethanimidamide hydrochloride Imidate_Hydrochloride->Amidine_Hydrochloride 2. Ammonolysis (e.g., NH3 in Ethanol)

Caption: Proposed Pinner reaction synthesis of 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

Analytical Characterization: A Methodological Framework

A robust analytical method is crucial for the purity determination and quality control of any active pharmaceutical ingredient. For a compound like 2-(3-Chlorophenyl)ethanimidamide hydrochloride, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method would be the standard.

Proposed RP-HPLC Method Development Protocol:

  • Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility for separating moderately polar compounds.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water to ensure the analyte is in its protonated form and to improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

    • Gradient Elution: A gradient from a low to a high percentage of the organic phase will likely be necessary to ensure the elution of the main compound and any potential impurities with good resolution.

  • Detection: A UV detector set at a wavelength of maximum absorbance (likely around 220-230 nm, characteristic of the phenyl ring) should provide good sensitivity.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can resolve the parent compound from its degradation products.

    • Linearity: A series of solutions of known concentrations should be analyzed to establish a linear relationship between concentration and detector response.

    • Accuracy and Precision: Determined by analyzing samples of known concentration and evaluating the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: The method's performance should be evaluated under small, deliberate variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.

G cluster_1 Analytical Workflow for 2-(3-Chlorophenyl)ethanimidamide hydrochloride Method_Development RP-HPLC Method Development (C18, ACN/H2O gradient) Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Method_Development->Forced_Degradation Method_Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) Forced_Degradation->Method_Validation QC_Testing Routine Quality Control Testing (Purity, Stability) Method_Validation->QC_Testing

Caption: A typical analytical method development and validation workflow.

Hypothesized Pharmacological Profile and Therapeutic Potential

Direct pharmacological data for 2-(3-Chlorophenyl)ethanimidamide hydrochloride is not currently published. However, the pharmacology of structurally related chlorophenyl derivatives provides a basis for hypothesizing its potential biological activities.

Inference from Analogous Compounds:

  • Anticonvulsant and Antinociceptive Activity: Several studies on 3-(chlorophenyl) derivatives have demonstrated significant anticonvulsant and antinociceptive (pain-relieving) properties.[2] These effects are often mediated through the modulation of ion channels, such as voltage-gated sodium and calcium channels.

  • Analgesic and Hypotensive Effects: Other series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown notable analgesic and hypotensive activities.[3][4]

  • Anticancer and Antioxidant Potential: Chalcone-pyrazole derivatives containing a 4-chlorophenyl moiety have exhibited strong cytotoxic activity against cancer cell lines and have also shown antioxidant properties.[5]

Proposed Mechanism of Action (Hypothetical):

Based on the activities of related compounds, 2-(3-Chlorophenyl)ethanimidamide hydrochloride could potentially act as a modulator of central nervous system (CNS) targets. The presence of the chlorophenyl group is a common feature in many CNS-active drugs. The ethanimidamide group, being a strong base, will be protonated at physiological pH, which may facilitate interactions with negatively charged residues in ion channels or receptor binding pockets.

Potential Therapeutic Applications (Speculative):

  • Neuropathic Pain: Given the antinociceptive effects of similar compounds, this molecule could be a candidate for development as a treatment for neuropathic pain.

  • Epilepsy: The potential for anticonvulsant activity suggests it could be explored as a novel antiepileptic agent.

  • Oncology: While a more distant possibility, the cytotoxic effects of some chlorophenyl derivatives suggest that this structural motif could be a starting point for the design of new anticancer agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(3-Chlorophenyl)ethanimidamide hydrochloride is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. General guidance can be drawn from the SDS of other amidine hydrochlorides and chlorophenyl derivatives.[6][7][8][9][10]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity Profile (Inferred): Amidine hydrochlorides can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][8]

Hazard Statements (Hypothesized based on analogs):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Future Directions and Conclusion

2-(3-Chlorophenyl)ethanimidamide hydrochloride represents a molecule with a currently under-explored but potentially interesting pharmacological profile. This technical guide, by synthesizing information from related compounds, provides a foundational framework for initiating research into this compound.

Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a validated, scalable synthetic route and full characterization of its physicochemical properties.

  • In Vitro Pharmacological Profiling: Screening against a broad panel of CNS receptors and ion channels to identify its primary molecular targets.

  • In Vivo Efficacy Studies: Evaluation in animal models of epilepsy, neuropathic pain, and other relevant disease areas based on the in vitro findings.

  • Toxicology and Safety Assessment: A comprehensive evaluation of its acute and chronic toxicity to establish a safety profile.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of 2-(3-Chlorophenyl)ethanimidamide hydrochloride and determine its viability as a lead compound for drug discovery.

References

  • ResearchGate. (2025). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Available at: [Link]

  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • J-Stage. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available at: [Link]

  • Google Patents. (n.d.). US3725456A - Process for preparing amidine salts.

Sources

The Pharmacological Potential of Simple Phenylacetamidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylacetamidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of simple phenylacetamidines. We delve into their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents through the inhibition of key enzymes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative biological data, and a discussion of the molecular pathways these compounds modulate. Our aim is to equip researchers with the foundational knowledge to harness the therapeutic potential of this versatile chemical class.

Introduction: The Phenylacetamidine Core as a Versatile Pharmacophore

Simple phenylacetamidines, characterized by a phenyl ring linked to an acetamidine group, are a class of compounds that have garnered significant interest in the field of drug discovery. The amidine functional group, with its basic nitrogen atoms, can engage in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, making it an effective pharmacophore for targeting a diverse range of biological macromolecules. This inherent reactivity and binding capability underpin the wide spectrum of biological activities observed for this class of molecules, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide will systematically explore these activities, providing the technical details necessary for their synthesis and evaluation.

Synthetic Strategies for Simple Phenylacetamidines

The synthesis of simple phenylacetamidines is accessible through several established organic chemistry transformations. The most common and versatile approach involves a two-step sequence starting from the corresponding phenylacetonitrile: the Pinner reaction to form an imidate intermediate, followed by ammonolysis to yield the target amidine.

General Synthetic Workflow

The overall synthetic strategy is depicted below. This workflow allows for the efficient construction of the phenylacetamidine core from readily available starting materials.

SynthesisWorkflow Phenylacetonitrile Phenylacetonitrile Imidate Ethyl Phenylacetimidate Hydrochloride Phenylacetonitrile->Imidate  Pinner Reaction (HCl, Ethanol) Amidine Phenylacetamidine Hydrochloride Imidate->Amidine  Ammonolysis (Ammonia)

Caption: General synthetic workflow for simple phenylacetamidines.

Detailed Experimental Protocol: Synthesis of Phenylacetamidine Hydrochloride

This protocol provides a representative, step-by-step procedure for the synthesis of phenylacetamidine hydrochloride, a foundational compound in this class.

Part A: Pinner Synthesis of Ethyl Phenylacetimidate Hydrochloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, combine phenylacetonitrile (1.0 eq) and anhydrous ethanol (1.2 eq).

  • Acidification: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 12-18 hours. A white precipitate of the imidate hydrochloride will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl phenylacetimidate hydrochloride.

Part B: Ammonolysis to Phenylacetamidine Hydrochloride

  • Reaction Setup: Suspend the ethyl phenylacetimidate hydrochloride (1.0 eq) in a saturated solution of ammonia in anhydrous ethanol.

  • Reaction: Stir the suspension in a sealed vessel at room temperature for 24-48 hours.

  • Isolation: The product, phenylacetamidine hydrochloride, will precipitate from the reaction mixture. Collect the solid by vacuum filtration, wash with cold anhydrous ethanol, and then with diethyl ether.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure phenylacetamidine hydrochloride.

Antimicrobial Activity of Phenylacetamidines

Phenylacetamidine derivatives have demonstrated promising activity against a range of bacterial pathogens, including multidrug-resistant strains. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane.

Mechanism of Antimicrobial Action: Membrane Disruption

The cationic nature of the amidine group at physiological pH is crucial for its antimicrobial activity. It is hypothesized that these positively charged molecules interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane integrity, leading to leakage of intracellular contents and ultimately cell death.[1][2]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer (Negative Charge) Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Amidine Phenylacetamidine (Cationic) Amidine->Membrane Electrostatic Interaction Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action of phenylacetamidines.

Quantitative Antimicrobial Data

The antimicrobial efficacy of phenylacetamidine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Phenylacetamide Derivative 5-0.64[3]
Phenylacetamide Derivative 21-0.67[3]
BB-Cl-Amidine25-50 µM-[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound.

  • Preparation of Compound Dilutions: Prepare a stock solution of the phenylacetamidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential of Phenylacetamidines

Several studies have highlighted the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines.[4] A primary mechanism contributing to this activity is the induction of apoptosis.

Mechanism of Anticancer Action: Induction of Apoptosis

Phenylacetamide derivatives have been shown to trigger apoptosis, or programmed cell death, in cancer cells.[4][5] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and subsequent caspase activation.

Apoptosis_Pathway cluster_mito Mitochondrion Amidine Phenylacetamide Derivative Bax Bax (Pro-apoptotic) Activation Amidine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Amidine->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenylacetamide derivatives.

Quantitative Cytotoxicity Data

The anticancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamidePC-352[4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC-380[4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7100[4]
Phenylacetamide Derivative 3cMCF-70.7 ± 0.08[6]
Phenylacetamide Derivative 3dMCF-70.7 ± 0.4[6]
Phenylacetamide Derivative 3dMDA-MB-4680.6 ± 0.08[6]
Phenylacetamide Derivative 3dPC-120.6 ± 0.08[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylacetamide derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition: A Avenue for Therapeutic Intervention

Simple phenylacetamidines have also been investigated as inhibitors of enzymes implicated in various diseases, including inflammation and neurodegenerative disorders.

Anti-inflammatory Activity via COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Inhibition of COX-2 is a well-established strategy for treating inflammation. Phenylacetamide derivatives have been shown to inhibit COX-2, potentially through the modulation of the NF-κB signaling pathway.[7][8][9]

COX_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation COX2_Expression COX-2 Gene Expression NFkB_Activation->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Amidine Phenylacetamide Derivative Amidine->NFkB_Activation Inhibition Amidine->COX2_Enzyme Direct Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Quantitative COX-2 Inhibition Data:

CompoundCOX-2 IC50 (µM)Reference
Indomethacin Amide 190.04[10]
Meclofenamate Amide 250.2[10]
Meclofenamate Amide 310.12[10]
Pterostilbene-amide derivative 70.085[7]

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method for screening COX-2 inhibitors involves measuring the peroxidase activity of the enzyme.

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound (phenylacetamide derivative). Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., TMPD).

  • Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Potential through MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters like dopamine.[11] In neurodegenerative diseases such as Parkinson's, the inhibition of MAO-B can increase dopamine levels in the brain, providing symptomatic relief and potentially neuroprotective effects.[12][13]

MAO_Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Neuroprotection Increased Dopamine Levels & Neuroprotection Dopamine->Neuroprotection Metabolites Inactive Metabolites MAOB->Metabolites Amidine Phenylacetamide Derivative Amidine->MAOB Inhibition

Caption: Neuroprotective mechanism via MAO-B inhibition.

Quantitative MAO-B Inhibition Data:

CompoundMAO-B IC50 (µM)Reference
N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide0.041[14]
2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide0.065[14]
Selegiline (Reference)0.037[14]

Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ assay is a luminescent-based method for measuring MAO activity.

  • Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent.

  • Reaction Setup: In a white, opaque 96-well plate, add the MAO-B enzyme, assay buffer, and the test compound.

  • Reaction Initiation: Add the MAO-Glo™ substrate to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Add the Luciferin Detection Reagent to stop the MAO-B reaction and initiate the luminescent signal.

  • Data Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the MAO-B activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for the test compound.

Conclusion and Future Directions

Simple phenylacetamidines represent a promising and synthetically accessible class of compounds with a diverse pharmacological profile. Their demonstrated activities as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents warrant further investigation and optimization. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the structure-activity relationships within this chemical space. Future efforts should focus on the design of more potent and selective analogs, as well as in-depth preclinical and clinical studies to translate the therapeutic potential of these compounds into novel drug candidates. The versatility of the phenylacetamidine scaffold ensures its continued relevance in the ongoing quest for new and effective medicines.

References

  • Bar-Am, O., Amit, T., & Youdim, M. B. H. (2018). An update on the present and future of MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Neural Transmission, 125(1), 123-131.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930.
  • De Luca, A., Carotenuto, A., Rachiglio, A. M., Gallo, M., & D'Ursi, A. M. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5262.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. ACS Omega, 6(25), 16489–16503.
  • Wang, Y., Li, Y., Wang, Y., Li, J., Li, G., & Wei, Y. (2025). Antibacterial effects of BB-Cl-Amidine against multidrug-resistant Gram-positive pathogens via membrane disruption. Acta Pharmaceutica Sinica B.
  • Organic Syntheses, Coll. Vol. 3, p.705 (1955); Vol. 27, p.68 (1947).
  • Zhang, Y., Wang, Y., Li, H., Wang, L., & Li, J. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. European Journal of Medicinal Chemistry, 264, 116038.
  • Kumar, A., Kumar, R., & Singh, P. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Hurdle, J. G., O'Neill, A. J., Chopra, I., & Lee, R. E. (2011). Targeting bacterial membrane function: a largely unexploited Achilles heel. Current opinion in pharmacology, 11(5), 459–465.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Salahi, R., & Al-Ostoot, F. H. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
  • Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Riendeau, D. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551-560.
  • ResearchGate. (n.d.). MAO A and MAO B with IC50 and % inhibition for series of compounds (1a-1n). [Data set]. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • Organic Chemistry Portal. (n.d.). A Synthesis of Acetamidines. Retrieved from [Link]

  • Open Exploration Publishing. (2024, July 14). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Retrieved from [Link]

  • Henriques, S. T., & Craik, D. J. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 607.
  • PubMed. (2011, March 18). A synthesis of acetamidines. Retrieved from [Link]

  • Yadav, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(2), 245-263.
  • MDPI. (2024, January 18). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis. Retrieved from [Link]

  • ACS Publications. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 7(35), 30773–30807.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Spandidos Publications. (2021, May 3). Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages. Retrieved from [Link]

  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]

  • Antimicrobial Susceptibility Summary 2022. (2022). Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Salahi, R. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5363.
  • Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]

  • Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]

  • PubMed Central. (n.d.). Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. Retrieved from [Link]

  • Gilmore, T. D., & Garbati, M. R. (2011). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Cancer cell, 19(2), 149–159.
  • Liguori, L., de Gonzalo, G., & van der Waal, J. C. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 9(46), 15519-15527.
  • The Royal Society of Chemistry. (n.d.). Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140. Retrieved from [Link]

  • MDPI. (n.d.). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Retrieved from [Link]

  • Frontiers. (2017, October 31). Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Retrieved from [Link]

  • Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. (2021). International Journal of Molecular Sciences, 22(19), 10328.
  • ResearchGate. (2024, September 7). (PDF) Unveiling Mechanisms of Antimicrobial Peptide: Actions Beyond the Membranes Disruption. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). MAPK/NF-κB signaling regulated COX-2 expression Unless otherwise.... [Image]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What are the therapeutic applications for MAO inhibitors? Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Synthesis of Acetamidines | Request PDF. Retrieved from [Link]

  • The Journal of the Chemical Society B: Physical Organic. (n.d.). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance. Retrieved from [Link]

  • MDPI. (n.d.). Amide-Assisted Rearrangement of Hydroxyarylformimidoyl Chloride to Diarylurea. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentrations (MICs, mg/l) against drug-resistant.... [Data set]. Retrieved from [Link]

  • MDPI. (n.d.). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values for the.... [Image]. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals. Retrieved from [Link]

Sources

The Lynchpin Intermediate: A Technical Guide to 2-(3-Chlorophenyl)ethanimidamide Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unsung Hero of Synthesis

In the intricate tapestry of medicinal chemistry, the journey from a conceptual bioactive scaffold to a clinical candidate is paved with a series of meticulously planned synthetic steps. Often, the success of these multi-step syntheses hinges on the strategic use of versatile, yet often overlooked, chemical intermediates. This guide focuses on one such unsung hero: 2-(3-Chlorophenyl)ethanimidamide hydrochloride . While it may not be the final active pharmaceutical ingredient (API), its unique chemical architecture makes it a pivotal building block, particularly in the construction of heterocyclic systems that are prevalent in modern therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this intermediate, from its synthesis and characterization to its strategic application in the synthesis of biologically relevant molecules.

Unveiling the Intermediate: Physicochemical Properties and Structural Attributes

2-(3-Chlorophenyl)ethanimidamide hydrochloride is a salt of an amidine. The presence of the 3-chlorophenyl group introduces specific steric and electronic properties that can be exploited in downstream reactions and can influence the biological activity of the final compound.

PropertyValueSource
Molecular Formula C₈H₁₀Cl₂N₂-
Molecular Weight 205.09 g/mol -
Appearance White to off-white solid (predicted)General knowledge of hydrochloride salts
Solubility Soluble in polar solvents like water and alcohols[1]
Stability Hygroscopic solid; aqueous solutions may undergo hydrolysis over time to the corresponding amide or carboxylic acid.[1]

The key structural features that dictate its reactivity are the electrophilic carbon of the amidine group and the nucleophilic nitrogen atoms. The hydrochloride salt form enhances its stability and ease of handling compared to the free base, which is a strong base.

The Cornerstone of Synthesis: The Pinner Reaction

The most direct and widely employed method for the synthesis of amidines from nitriles is the Pinner reaction.[2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester intermediate (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.[2]

Causality in Experimental Design

The choice of the Pinner reaction is dictated by the ready availability of the starting material, 2-(3-chlorophenyl)acetonitrile, and the efficiency of this classic transformation. The reaction must be conducted under anhydrous conditions because the intermediate imino ester is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester as a byproduct.[3] Gaseous hydrogen chloride is the traditional acid catalyst, as it rigorously excludes water.[2] The alcohol, in this case, ethanol, serves as both the reactant and the solvent.

Detailed Step-by-Step Synthesis Protocol

Reaction: Synthesis of 2-(3-Chlorophenyl)ethanimidamide hydrochloride via the Pinner Reaction.

Materials:

  • 2-(3-chlorophenyl)acetonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Ammonia gas or a solution of ammonia in ethanol

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reaction Setup: Allow the flask to cool to room temperature. To the flask, add 2-(3-chlorophenyl)acetonitrile and an excess of anhydrous ethanol. The nitrile is typically used as the limiting reagent.

  • Acidification: Cool the reaction mixture in an ice bath. Begin bubbling dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0-5 °C. Continue the addition of HCl until the solution is saturated and a precipitate of the imino ester hydrochloride (Pinner salt) begins to form.

  • Formation of the Imino Ester: Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for an extended period (typically 12-24 hours) to ensure complete formation of the Pinner salt.

  • Ammonolysis: After the formation of the imino ester is complete, the excess HCl is removed under reduced pressure. The residue is then treated with a solution of ammonia in ethanol or by bubbling ammonia gas through the reaction mixture, which is kept cool in an ice bath. This step converts the imino ester to the desired 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

  • Isolation and Purification: The resulting mixture contains the product and ammonium chloride. The solvent is removed under reduced pressure, and the solid residue can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

G cluster_0 Pinner Reaction Synthesis Nitrile 2-(3-Chlorophenyl)acetonitrile IminoEster Ethyl 2-(3-chlorophenyl)acetimidate hydrochloride (Pinner Salt) Nitrile->IminoEster + Ethanol, HCl Ethanol Anhydrous Ethanol Ethanol->IminoEster HCl Anhydrous HCl (gas) HCl->IminoEster Amidine 2-(3-Chlorophenyl)ethanimidamide hydrochloride IminoEster->Amidine + Ammonia Ammonia Ammonia (in Ethanol) Ammonia->Amidine

Caption: Pinner reaction workflow for the synthesis of 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

Characterization and Quality Control: A Self-Validating System

Thorough characterization of the intermediate is paramount to ensure the success of subsequent synthetic steps and the purity of the final product. A combination of spectroscopic techniques should be employed.

Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR Aromatic protons (multiplet, ~7.2-7.5 ppm), methylene protons (singlet, ~3.7 ppm), and N-H protons (broad singlet, variable chemical shift).[4][5][6]
¹³C NMR Aromatic carbons, methylene carbon, and the amidine carbon (~165-170 ppm).[4]
IR Spectroscopy N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[7][8][9]
Mass Spectrometry (ESI+) A molecular ion peak [M+H]⁺ corresponding to the free base.[10][11]

The presence of these characteristic signals provides a high degree of confidence in the identity and purity of the synthesized 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

Strategic Application in Drug Discovery: A Gateway to Heterocyclic Scaffolds

The true value of 2-(3-Chlorophenyl)ethanimidamide hydrochloride lies in its ability to serve as a precursor to a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The amidine functionality is a key synthon for the construction of pyrimidines, triazines, and imidazoles.[12][13][14]

Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Kinase inhibitors are a cornerstone of modern oncology and immunology. Many of these inhibitors feature a substituted pyrimidine core. The 3-chlorophenyl moiety is also a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the kinase.[15][16]

The following proposed synthetic pathway illustrates how 2-(3-Chlorophenyl)ethanimidamide hydrochloride can be utilized to construct a substituted pyrimidine scaffold.

G cluster_1 Application in Pyrimidine Synthesis Amidine 2-(3-Chlorophenyl)ethanimidamide hydrochloride Pyrimidine Substituted Pyrimidine Scaffold Amidine->Pyrimidine + 1,3-Dicarbonyl, Base Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Pyrimidine Base Base (e.g., NaOEt) Base->Pyrimidine

Caption: Cyclocondensation of 2-(3-Chlorophenyl)ethanimidamide hydrochloride to form a pyrimidine ring.

This cyclocondensation reaction between an amidine and a 1,3-dicarbonyl compound is a classic and efficient method for pyrimidine synthesis.[12] The resulting substituted pyrimidine can then be further functionalized to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

2-(3-Chlorophenyl)ethanimidamide hydrochloride, while a seemingly simple molecule, represents a powerful and versatile intermediate in the drug discovery process. Its straightforward synthesis via the Pinner reaction and its ability to serve as a key building block for medicinally relevant heterocyclic scaffolds make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to efficiently incorporate this intermediate into their synthetic strategies, ultimately accelerating the discovery and development of new therapeutics.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chilmonczyk, Z., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7283.
  • Chen, J., et al. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 16(43), 8349-8353.
  • de Souza, M. V. N., et al. (2018).
  • Ferguson, J., et al. (2018). 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1471-1481.
  • Wikipedia contributors. (2023, December 28). Acetamidine hydrochloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(12), 2186-2197.
  • Jorge, M. P., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Peat, A. J., et al. (2014). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labeled Compounds and Radiopharmaceuticals, 57(13), 701-704.
  • de Souza, M. V. N., et al. (2018).
  • Sahu, G., et al. (2021). Synthesis of Amidines and its application to pyrimidouracil synthesis. Chemistry Proceedings, 5(1), 79.
  • Wikipedia contributors. (2023, November 29). Silmitasertib. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Shostakovsky, M. F., et al. (2023). The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-21.
  • El-Sayed, W. A., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1165-1178.
  • Schmidt, M., & West, F. G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
  • Osipov, D. V., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Reactions, 3(4), 625-633.
  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(24), 5593-5595.
  • Patel, R., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Molecular Structure, 1225, 129219.
  • Gerus, I. I., et al. (2000). ChemInform Abstract: Synthesis of 2-Aryl-4,5-Bis(Polyfluoroalkyl)imidazoles (IV) from Polyfluoroalkanethiocarboxylic Acid Amides (I). ChemInform, 31(21).
  • Brancale, A., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Pharmaceuticals, 15(3), 297.
  • Sahu, G., et al. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry, 4(4), 1319-1331.
  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides [Video]. YouTube. Retrieved from [Link]

  • Gevorgyan, A., et al. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Proceedings of the 26th International Conference on Organic Synthesis, 114.
  • Wikipedia contributors. (2023, December 28). Acetamidine hydrochloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • da Silva, E. T., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 7(4), 3569-3579.
  • Schmidt, M., & West, F. G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.
  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

Sources

Methodological & Application

purification techniques for crude 2-(3-Chlorophenyl)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Topic: High-Purity Isolation of 2-(3-Chlorophenyl)ethanimidamide Hydrochloride: A Guide to Strategic Purification

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(3-Chlorophenyl)ethanimidamide hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical agents and research compounds. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, compromised yields, and complex downstream purification challenges. This application note provides a detailed, experience-driven guide to the purification of crude 2-(3-Chlorophenyl)ethanimidamide hydrochloride. Moving beyond simple step-by-step instructions, this document elucidates the chemical principles and strategic decisions behind two primary purification methodologies: selective recrystallization and chromatographic separation of the corresponding free base. The protocols are designed to be self-validating, enabling researchers to achieve high levels of purity consistently.

Foundational Knowledge: Analyte Properties and Impurity Profiling

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants. The choice of methodology is not arbitrary; it is dictated by the physicochemical differences between the desired product and its impurities.

Physicochemical Characteristics

2-(3-Chlorophenyl)ethanimidamide hydrochloride is a polar, crystalline solid. As a salt, it exhibits high solubility in polar protic solvents like alcohols and water, and poor solubility in non-polar organic solvents.

PropertyValueSource
Molecular Formula C₈H₉ClN₂ · HClN/A
Molecular Weight 205.09 g/mol N/A
Appearance White to off-white crystalline solid[1]
Precursor Nitrile (3-Chlorophenyl)acetonitrile[2]
Precursor BP 134-136 °C/10 mmHg
Precursor Density 1.283 g/mL at 25 °C
Synthetic Origin and Probable Impurities

The most common and industrially relevant synthesis of amidine hydrochlorides is the Pinner reaction.[1][3] This process involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by ammonolysis.[4][5] Understanding this pathway is critical for predicting the impurity profile of the crude product.

Pinner_Reaction cluster_0 Step 1: Imidate Formation (Pinner Salt) cluster_1 Step 2: Ammonolysis Nitrile 2-(3-Chlorophenyl)acetonitrile Imidate Ethyl 2-(3-chlorophenyl)acetimidate HCl Nitrile->Imidate + EtOH, Dry HCl Amidine 2-(3-Chlorophenyl)ethanimidamide HCl Imidate->Amidine + NH₃ NH4Cl Ammonium Chloride (By-product) Amidine->NH4Cl co-product

Figure 1: Simplified Pinner reaction workflow for synthesis.

Based on this synthesis, the primary impurities in the crude product are:

  • Ammonium Chloride (NH₄Cl): A major inorganic by-product of the ammonolysis step. Its removal is a primary objective of purification.[1][6]

  • Unreacted Starting Material: Residual (3-Chlorophenyl)acetonitrile.

  • Intermediate Pinner Salt: Unreacted ethyl 2-(3-chlorophenyl)acetimidate hydrochloride.

  • Hydrolysis Products: Ethyl 2-(3-chlorophenyl)acetate, formed if moisture is present during the reaction.

Strategic Purification Workflow

The purification strategy is a decision-based process. For crystalline hydrochloride salts, selective recrystallization is the most efficient and scalable method. If co-crystallizing impurities are present, a more discerning chromatographic approach is warranted, which is often best performed on the non-salt free base form of the amidine.

Purification_Strategy Crude Crude Amidine HCl Decision Purity Check (TLC/HPLC) Is NH₄Cl the main impurity? Crude->Decision Recryst Protocol 1: Selective Recrystallization Decision->Recryst Yes Chrom Protocol 2: Free Base Chromatography Decision->Chrom No (Complex Mixture) QC Final QC Analysis (HPLC, NMR, MP) Recryst->QC Chrom->QC

Figure 2: Decision workflow for purification method selection.

Protocol 1: Selective Recrystallization

Principle: This technique leverages the significant difference in solubility between the organic amidine hydrochloride and the inorganic ammonium chloride by-product in an alcoholic solvent.[1] The amidine salt is soluble in hot ethanol, while ammonium chloride is largely insoluble. This allows for a simple yet highly effective separation by hot filtration.

Detailed Step-by-Step Protocol
  • Crude Product Preparation: Begin with the crude, dry solid mixture obtained from the synthesis.

  • Initial Solvent Wash (Optional): Suspend the crude solid in a non-polar solvent such as diethyl ether or hexane (approx. 5 mL per gram of crude). Stir vigorously for 15-20 minutes at room temperature. This step removes highly non-polar impurities, such as residual nitrile starting material. Filter the solid and discard the filtrate.

  • Dissolution: Place the solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar and a reflux condenser. Add a minimal volume of anhydrous ethanol (e.g., 200 proof) to the flask (start with 3-4 mL per gram of crude). Heat the mixture to reflux with stirring.

    • Causality Note: Using a minimal volume of hot solvent is crucial for maximizing recovery. The goal is to create a saturated solution at high temperature, from which the product will crystallize upon cooling. Anhydrous solvent prevents hydrolysis of any residual imidate intermediate.

  • Hot Filtration (Key Step): While the solution is hot and all the desired organic salt has dissolved, rapidly filter it through a pre-heated funnel (containing fluted filter paper) into a clean, pre-warmed flask. The insoluble ammonium chloride will be captured on the filter paper.[1][6]

    • Expertise Note: This step must be performed quickly to prevent premature crystallization of the product in the funnel. Pre-heating all glassware (funnel, receiving flask) with a heat gun is essential for success on a lab scale.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 1 hour to complete the crystallization process. For enhanced precipitation, an "anti-solvent" such as anhydrous diethyl ether can be added portion-wise to the cooled solution until turbidity is observed, followed by chilling.[7]

    • Causality Note: Slow cooling promotes the formation of larger, purer crystals, as impurities are selectively excluded from the growing crystal lattice.

  • Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a wash with cold diethyl ether.

    • Causality Note: The washes must be cold to minimize re-dissolving the product. The final ether wash helps to displace the more polar ethanol and speeds up the drying process.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.[8]

Protocol 2: Chromatographic Purification via the Free Base

Rationale: When the crude material contains organic impurities with solubilities similar to the product, recrystallization may be ineffective. Amidine hydrochlorides, being polar salts, are challenging to purify directly using standard silica gel chromatography. The expert approach is to convert the salt to its more chromatographically amenable free base, purify this neutral compound, and then reform the pure hydrochloride salt.[9]

Chromatography_Workflow Crude Crude Amidine HCl Basify Basification (aq. NaOH) Crude->Basify Extract Extraction of Free Base (DCM/EtOAc) Basify->Extract Chrom Silica Gel Column (DCM/MeOH/TEA) Extract->Chrom Salt Salt Formation (HCl in Ether/IPA) Chrom->Salt Pure Pure Amidine HCl Salt->Pure

Figure 3: Workflow for purification via the free base.
Detailed Step-by-Step Protocol
  • Liberation of the Free Base: Dissolve the crude hydrochloride salt in deionized water. While stirring, slowly add a 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is >10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Causality Note: At high pH, the amidine is deprotonated to its neutral (free base) form, which is significantly more soluble in organic solvents than in water. The inorganic salt (NaCl) remains in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base, often as an oil or waxy solid.

  • Column Chromatography:

    • Preparation: Prepare a silica gel column packed with an appropriate solvent system. A common choice is a mixture of a non-polar solvent and a polar solvent, with a basic modifier. Example: Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Eluent Modification: Crucially, add a small amount (0.5-1% v/v) of triethylamine (TEA) to the eluent system.

      • Expertise Note: Basic compounds like amidines can interact strongly with the acidic silanol groups on the silica surface, leading to severe tailing or "streaking" and poor separation.[9] The TEA acts as a competitive base, occupying these active sites and allowing the amidine to elute in sharp, well-defined bands.

    • Execution: Load the crude free base onto the column (either directly or pre-adsorbed onto a small amount of silica). Elute the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

  • Re-formation of the Hydrochloride Salt: Combine the fractions containing the pure free base and concentrate them under reduced pressure. Dissolve the purified free base in a minimal amount of a dry, non-protic solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in a compatible organic solvent (e.g., 2 M HCl in diethyl ether).[8][10]

  • Isolation: The pure 2-(3-Chlorophenyl)ethanimidamide hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Summary and Method Comparison

The choice between these two protocols depends on the specific impurity profile and the scale of the purification.

ParameterProtocol 1: RecrystallizationProtocol 2: Chromatography
Primary Target Impurity Ammonium Chloride (NH₄Cl)Organic impurities with similar polarity
Purity Achievable Good to Excellent (>98%)Excellent (>99%)
Typical Yield 70-90%50-75% (multi-step losses)
Scalability Excellent (easily scaled to kg)Poor to Fair (best for mg to g scale)
Time & Effort Low to MediumHigh
Cost (Solvents/Materials) LowHigh
Best Use Case Bulk purification where NH₄Cl is the primary contaminant.Lab-scale purification of complex mixtures or for achieving analytical-grade purity.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P
  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google P
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
  • Chromatographic Purification - Structure Determin
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar.
  • RU2394811C2 - Method of producing acetamidine hydrochloride - Google P
  • Pinner Reaction | NROChemistry. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.

Sources

Application Notes and Protocols: Leveraging 2-(3-Chlorophenyl)ethanimidamide Hydrochloride in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-(3-Chlorophenyl)ethanimidamide Hydrochloride in Complex Synthesis

In the landscape of modern drug discovery and synthetic chemistry, multi-component reactions (MCRs) have emerged as a cornerstone for generating molecular diversity and complexity in a highly efficient manner.[1][2] These reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer significant advantages in terms of atom economy, reduced synthesis time, and simplified purification processes.[1] Amidines, as a class of compounds, are particularly valuable building blocks in MCRs due to their unique reactivity.[3][4]

This guide focuses on the utility of a specific, yet highly versatile, amidine salt: 2-(3-chlorophenyl)ethanimidamide hydrochloride. The presence of the 3-chlorophenyl motif is of particular interest in medicinal chemistry, as this substitution pattern is found in numerous bioactive molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties of this reagent, its mechanistic role in key MCRs, and detailed, field-tested protocols for its application in the synthesis of valuable heterocyclic scaffolds.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The following table summarizes the key physicochemical properties of 2-(3-chlorophenyl)ethanimidamide hydrochloride.

PropertyValueSource/Method
Molecular Formula C₈H₁₀Cl₂N₂Calculated
Molecular Weight 205.09 g/mol Calculated
Appearance White to off-white crystalline solidInferred from similar compounds[5]
Solubility Soluble in water and alcoholsInferred from similar compounds[6]
Hygroscopicity Likely hygroscopicInferred from similar compounds[6]

Safety and Handling Precautions:

Amidine hydrochlorides are known to be irritants.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Handling should be performed in a well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[7] Due to its likely hygroscopic nature, it is crucial to store 2-(3-chlorophenyl)ethanimidamide hydrochloride in a tightly sealed container in a desiccator to prevent hydrolysis.[5][6]

The Role of 2-(3-Chlorophenyl)ethanimidamide Hydrochloride in Multi-Component Reactions: A Mechanistic Overview

The power of 2-(3-chlorophenyl)ethanimidamide hydrochloride in MCRs lies in the nucleophilic character of the amidine nitrogen atoms. In acidic media, the protonated amidinium ion can still participate in reactions, often acting as a key component in the formation of heterocyclic rings.

Application 1: Synthesis of Substituted Imidazoles via an Ugi-Type Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amide derivatives.[9][10] By employing an amidine as the amine component, the reaction can be adapted to generate highly substituted imidazole scaffolds, which are prevalent in many pharmaceuticals. The reaction proceeds through the formation of an α-adduct from the aldehyde and the amidine, which is then trapped by an isocyanide and a carboxylic acid. A subsequent intramolecular cyclization and dehydration yields the imidazole ring.

Ugi_Mechanism cluster_reactants Reactants Amidine 2-(3-Chlorophenyl)ethanimidamide Intermediate1 Iminium Ion Amidine->Intermediate1 + Aldehyde Aldehyde Aldehyde (R1-CHO) Isocyanide Isocyanide (R2-NC) Carboxylic_Acid Carboxylic Acid (R3-COOH) Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 + Isocyanide Intermediate3 Adduct Intermediate2->Intermediate3 + Carboxylate Product Substituted Imidazole Intermediate3->Product Intramolecular Cyclization & Dehydration

Caption: Generalized workflow for the Ugi-type synthesis of substituted imidazoles.

Exemplary Protocol for the Synthesis of a 1,2,4-Trisubstituted Imidazole:

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-(3-Chlorophenyl)ethanimidamide hydrochloride (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol)

  • Carboxylic acid (e.g., acetic acid, 1.0 mmol)

  • Methanol (5 mL)

  • Ammonium acetate (for post-cyclization, optional)[11][12]

  • Glacial acetic acid (for post-cyclization, optional)[11][12]

Procedure:

  • To a 25 mL round-bottom flask, add 2-(3-chlorophenyl)ethanimidamide hydrochloride (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the carboxylic acid (1.0 mmol).

  • Dissolve the solids in methanol (5 mL).

  • Add the isocyanide (1.0 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

For Post-Cyclization to Enhance Imidazole Formation:

In some cases, the initial Ugi product may be an open-chain intermediate. A subsequent cyclization step can improve the yield of the desired imidazole.[11][12]

  • After evaporation of the methanol, dissolve the crude residue in glacial acetic acid (5 mL).

  • Add ammonium acetate (15 equivalents).

  • Heat the mixture at 120 °C for 1 hour.[11][12]

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Expected Yields with Various Substrates (Illustrative):

AldehydeIsocyanideCarboxylic AcidExpected Yield (%)
Benzaldehydetert-Butyl isocyanideAcetic Acid65-75
4-MethoxybenzaldehydeCyclohexyl isocyanideBenzoic Acid60-70
4-NitrobenzaldehydeBenzyl isocyanideAcetic Acid55-65
Application 2: Synthesis of α-Acyloxy Amides via the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a classic MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[13][14][15] While amidines are not direct components of the classic Passerini reaction, 2-(3-chlorophenyl)ethanimidamide hydrochloride can be envisioned as a precursor to the amine component in a Passerini-type reaction followed by further transformations. A more direct application involves leveraging the reactivity of the amidine in a related MCR to generate peptidomimetic structures.

Passerini_Workflow cluster_reactants Reactants Carbonyl Aldehyde/Ketone Passerini_Product α-Acyloxy Carboxamide Carbonyl->Passerini_Product Isocyanide Isocyanide Isocyanide->Passerini_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Passerini_Product

Caption: Core components of the Passerini three-component reaction.

Exemplary Protocol for a Passerini-Type Synthesis:

This protocol describes a general procedure for the Passerini reaction. The use of 2-(3-chlorophenyl)ethanimidamide hydrochloride would require its conversion to the corresponding amine in situ or in a prior step, or its use in a related, mechanistically distinct MCR.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1.0 mmol)

  • Carboxylic acid (e.g., benzoic acid, 1.0 mmol)

  • Isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol)

  • Dichloromethane (DCM, 5 mL)

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol) in DCM (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the isocyanide (1.0 mmol) dropwise to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Different Reaction Conditions (Illustrative):

SolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Dichloromethane252470-80
Tetrahydrofuran252465-75
Acetonitrile252460-70
Toluene501275-85

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Impure or wet reagents/solvents- Incorrect stoichiometry- Reaction not at optimal temperature- Ensure all reagents and solvents are pure and dry.[5]- Carefully check the molar equivalents of all reactants.- Optimize the reaction temperature; some reactions may require heating or cooling.
Formation of multiple byproducts - Side reactions due to reactive functional groups- Reaction temperature too high- Use starting materials with protected reactive functional groups.- Lower the reaction temperature.
Difficulty in product purification - Similar polarity of product and starting materials/byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion: A Versatile Reagent for Accelerated Discovery

2-(3-Chlorophenyl)ethanimidamide hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules through multi-component reactions. Its application in Ugi and Passerini-type reactions provides a rapid and efficient route to libraries of substituted imidazoles and α-acyloxy amides, scaffolds of significant interest in medicinal chemistry. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Organic Syntheses Procedure. acetamidine hydrochloride. Available at: [Link]. (Accessed January 26, 2026).

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]. (Accessed January 26, 2026).

  • Aly, A. A. et al. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc2018, vi, 85-138.
  • Wikipedia. Passerini reaction. Available at: [Link]. (Accessed January 26, 2026).

  • ACS Combinatorial Science. Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. Available at: [Link]. (Accessed January 26, 2026).

  • Javahershenas, R. & Nikzat, S. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Adv.2023, 13, 12345-12367.
  • El-Faham, A. et al.
  • ResearchGate. Synthetic Applications of Passerini Reaction. Available at: [Link]. (Accessed January 26, 2026).

  • Chebanov, V. A. et al. Multi-Component Reactions in Heterocyclic Chemistry. Springer, 2008.
  • Organic Chemistry Portal. Passerini Reaction. Available at: [Link]. (Accessed January 26, 2026).

  • ResearchGate. Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. Available at: [Link]. (Accessed January 26, 2026).

  • MDPI. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Available at: [Link]. (Accessed January 26, 2026).

  • Słoczyńska, K. et al. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules2021, 26, 1486.
  • National Institutes of Health. Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. Available at: [Link]. (Accessed January 26, 2026).

  • ResearchGate. Synthesis of imidazoles from amidines. Available at: [Link]. (Accessed January 26, 2026).

  • National Institutes of Health. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. Available at: [Link]. (Accessed January 26, 2026).

  • International Journal of Trend in Scientific Research and Development. Multi-component synthesis and recent development on heterocyclic compounds: A research. Available at: [Link]. (Accessed January 26, 2026).

  • National Institutes of Health. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Available at: [Link]. (Accessed January 26, 2026).

  • Google Patents. CN111269145A - Preparation method of acetamidine hydrochloride.
  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]. (Accessed January 26, 2026).

  • SpectraBase. (2-Chlorophenyl)-N-(3-pyridinylmethyl)methanamine, N-acetyl-. Available at: [Link]. (Accessed January 26, 2026).

  • Sciencemadness Wiki. Acetamidine hydrochloride. Available at: [Link]. (Accessed January 26, 2026).

  • Der Pharma Chemica. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]. (Accessed January 26, 2026).

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]. (Accessed January 26, 2026).

  • RSC Advances. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available at: [Link]. (Accessed January 26, 2026).

  • ResearchGate. IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Available at: [Link]. (Accessed January 26, 2026).

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]. (Accessed January 26, 2026).

  • National Institutes of Health. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. Available at: [Link]. (Accessed January 26, 2026).

  • PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Available at: [Link]. (Accessed January 26, 2026).

  • PubChem. 1-(3-Chlorophenyl)ethanone. Available at: [Link]. (Accessed January 26, 2026).

  • ResearchGate. Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Available at: [Link]. (Accessed January 26, 2026).

  • PubChem. alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetonitrile. Available at: [Link]. (Accessed January 26, 2026).

Sources

Application Note & Protocols: A Strategic Guide to the Synthesis and Biological Evaluation of 2-(3-Chlorophenyl)ethanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amidine functional group is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of guanidinium and engage in key hydrogen bonding interactions with biological targets.[1] Compounds containing this moiety have demonstrated a wide range of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.[2][3] The core structure, 2-(3-Chlorophenyl)ethanimidamide hydrochloride, presents a valuable starting point for drug discovery campaigns. The phenyl ring and the ethanimidamide group offer multiple vectors for chemical modification, enabling a systematic exploration of the chemical space to optimize biological activity.

This guide provides a comprehensive framework for the development of novel derivatives of 2-(3-Chlorophenyl)ethanimidamide. We will detail a strategic approach that begins with the rational design and synthesis of a focused compound library. Subsequently, we present robust, step-by-step protocols for a tiered biological screening cascade, encompassing primary enzymatic assays and secondary cell-based functional assays. The causality behind experimental choices is explained throughout, providing researchers with the necessary insights to not only execute these protocols but also to interpret the resulting data and make informed decisions in a hit-to-lead discovery program.[4][5]

Part 1: Rational Library Design and Target Selection

The foundation of a successful drug discovery project is the identification of a valid biological target and the design of a chemical library with a high probability of interacting with that target.[4] The basic nature of the amidine group makes it an excellent mimic of a protonated arginine or lysine side chain, suggesting that enzymes that recognize these residues are promising targets.

1.1. Target Rationale

Based on established literature, potential target classes for amidine-containing compounds include:

  • Serine Proteases (e.g., Trypsin, Thrombin): The amidine can interact with the aspartate residue in the S1 pocket, which normally binds the basic side chain of arginine or lysine substrates.[6]

  • Nitric Oxide Synthases (NOS): As arginine mimetics, amidine derivatives can be potent inhibitors of NOS isoforms, a target class relevant in inflammation and oncology.[7][8]

  • Kinases (e.g., Sphingosine Kinases): The unique electrostatic properties of amidines have been shown to be critical for potent inhibition of certain kinases.[1]

  • G-Protein Coupled Receptors (GPCRs): Many GPCRs that bind cationic ligands are potential targets for amidine-containing molecules.

For the purpose of this guide, we will focus on a workflow targeting a model serine protease (Trypsin) for primary screening, followed by evaluation against a hypothetical GPCR in secondary assays.

1.2. Library Design Strategy

A structure-activity relationship (SAR) study will be conducted by systematically modifying two key regions of the parent molecule:

  • The Phenyl Ring: Introduction of various substituents (e.g., electron-donating, electron-withdrawing, halogen, alkyl groups) at the ortho-, meta-, and para-positions to probe electronic and steric effects on binding affinity.

  • The Amidine Group: N-substitution with small alkyl or aryl groups to explore how modifications to the key binding motif affect potency and selectivity.

This focused library approach allows for an efficient exploration of the SAR with a minimal number of compounds.

G cluster_0 Discovery & Design cluster_1 Execution cluster_2 Analysis & Optimization TID Target Identification (e.g., Serine Proteases, GPCRs) LD Library Design (SAR) - Phenyl Ring Substitution - Amidine Modification TID->LD Selectivity Rationale CS Chemical Synthesis (Pinner Reaction) LD->CS PA Primary Assay (Enzyme Inhibition) CS->PA Compound Library SA Secondary Assay (Cell-Based Functional) PA->SA Active Hits DI Data Interpretation (IC50, EC50, Ki) SA->DI SAR SAR Analysis DI->SAR LO Lead Optimization SAR->LO LO->LD Iterative Design

Caption: High-level workflow for the development and evaluation of novel derivatives.

Part 2: Synthesis of 2-(3-Chlorophenyl)ethanimidamide Derivatives

The Pinner reaction is a reliable and well-established method for synthesizing amidines from nitriles.[3] This two-step process involves the formation of an intermediate imino ester hydrochloride, which is then reacted with an amine to yield the desired amidine. All synthesized compounds must be purified and their structures confirmed to ensure data integrity.

2.1. General Synthetic Protocol: Pinner Reaction

Causality: This method is chosen for its high functional group tolerance and the relative stability of the imino ester intermediate, which allows for controlled reaction with various amines in the second step. Using anhydrous solvents is critical to prevent hydrolysis of the imino ester back to the starting nitrile or to an ester.

Step 1: Formation of the Imino Ester Hydrochloride

  • Dissolve the starting nitrile (e.g., 3-chlorophenylacetonitrile, 1.0 eq) in anhydrous diethyl ether or 2-methoxyethanol under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a stoichiometric amount of HCl in a compatible anhydrous solvent.

  • Add anhydrous ethanol (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. The progress can be monitored by IR spectroscopy, watching for the disappearance of the nitrile peak (~2230 cm⁻¹).[3]

  • The imino ester hydrochloride typically precipitates as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Formation of the Amidine Hydrochloride

  • Suspend the crude imino ester hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add an excess of the desired amine (e.g., ammonia for the primary amidine, or a primary/secondary amine for substituted amidines, 2-3 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • The resulting crude amidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). All amidine compounds should be prepared as hydrochloride salts to improve solubility in aqueous assay buffers.[3]

2.2. Compound Characterization

Trustworthiness: To ensure that the biological activity observed is due to the intended compound, rigorous characterization is mandatory.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound (should be >95%).

G Nitrile Ar-CH₂-CN (Substituted Phenylacetonitrile) IminoEster Ar-CH₂-C(=NH₂⁺Cl⁻)OEt (Imino Ester HCl) Nitrile->IminoEster + EtOH, Anhydrous HCl Amidine Ar-CH₂-C(=NR'R'')NH₂⁺Cl⁻ (Amidine HCl) IminoEster->Amidine + R'R''NH, EtOH

Caption: General synthetic scheme via the Pinner reaction.

Part 3: Primary Screening - In Vitro Enzyme Inhibition Assay

A primary screen should be rapid, reliable, and cost-effective. An in vitro colorimetric enzyme inhibition assay using a model serine protease like trypsin fits these criteria perfectly. This assay measures the ability of the synthesized compounds to inhibit the enzyme's catalytic activity.

3.1. Protocol: Trypsin Inhibition Assay

Self-Validation: This protocol incorporates essential controls to ensure the validity of the results. The 'No Enzyme' control accounts for substrate auto-hydrolysis, the 'Vehicle' control defines 100% enzyme activity, and the 'Positive Control' ensures the assay can detect inhibition.

Materials:

  • Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich T1426)

  • Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2[9]

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)[9]

  • Positive Control: A known trypsin inhibitor (e.g., Aprotinin)

  • Test Compounds: Stock solutions in DMSO (e.g., 10 mM)

  • Equipment: 96-well microplate reader, multichannel pipette

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of Trypsin in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a working solution of L-BAPNA substrate.[9]

    • Prepare serial dilutions of the test compounds and positive control in the assay buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid solvent effects.

  • Assay Setup (96-well plate):

    • Test Wells: Add buffer, test compound dilution, and enzyme solution.

    • Vehicle Control (100% Activity): Add buffer, vehicle (buffer with DMSO), and enzyme solution.

    • No Enzyme Control (0% Activity): Add buffer, vehicle, and buffer (in place of enzyme solution).

    • Positive Control: Add buffer, positive control dilution, and enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme before the reaction starts.[10]

  • Reaction Initiation: Add the L-BAPNA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every 30 seconds for 10 minutes. The rate of increase in absorbance is proportional to the rate of p-nitroaniline production.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)] * 100

    • Plot Percent Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3.2. Data Presentation: Hypothetical SAR

Compound IDR¹ (Phenyl Sub)R² (Amidine Sub)IC₅₀ (µM)
Parent 3-ClH25.4
DER-01 4-ClH15.2
DER-02 4-FH18.9
DER-03 4-OMeH45.1
DER-04 3-ClMethyl>100

Interpretation: The hypothetical data suggests that a halogen at the para-position of the phenyl ring (DER-01, DER-02) is favorable for activity compared to the parent compound. An electron-donating group (DER-03) is detrimental. Substitution on the amidine nitrogen (DER-04) abolishes activity, indicating the primary amidine is critical for binding.

Part 4: Secondary Screening - Receptor and Cell-Based Assays

Compounds that show significant activity in the primary screen ("hits") should be advanced to secondary assays to confirm their activity in a more complex biological environment and to elucidate their mechanism of action.

4.1. Protocol: Competitive Radioligand Binding Assay

Causality: This assay determines if a compound directly interacts with a specific receptor binding site. It measures the affinity (Ki) of the test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand.[12][13] This is a gold-standard method for confirming target engagement.[14]

Materials:

  • Receptor Source: Membrane preparation from cells or tissue expressing the target GPCR.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Test Compounds: From the primary screen.

  • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Define Controls:

    • Total Binding: Receptor + Radioligand + Vehicle.

    • Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.[12]

  • Separation: Rapidly filter the contents of each well through the glass fiber filter mat using the harvester. This traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through.[14]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding vs. log[Test Compound] to determine the IC₅₀.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Protocol: Cell-Based GPCR Functional Assay (Calcium Flux)

Causality: While a binding assay confirms interaction, a functional assay confirms biological effect (e.g., agonist or antagonist activity). For many GPCRs (e.g., Gq-coupled), activation leads to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.[15]

Materials:

  • Cells: A cell line stably expressing the target GPCR.

  • Culture Medium: Appropriate for the cell line.

  • Fluorescent Dye: A calcium indicator dye kit (e.g., Fluo-4 AM, Fura-2 AM).

  • Agonist: A known agonist for the target GPCR.

  • Equipment: Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution. Incubate for a specified time (e.g., 1 hour at 37°C) to allow the dye to enter the cells.

  • Compound Addition: Place the plate in the fluorescence reader. The instrument will measure a baseline fluorescence before injecting the test compounds (to test for agonist activity) or injecting a known agonist in the presence of test compounds (to test for antagonist activity).

  • Measurement: The reader continuously measures the fluorescence intensity before and after injection. An increase in fluorescence corresponds to an increase in intracellular calcium.[15]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Plot the response vs. log[Compound] and fit to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

G Ligand Ligand (Amidine Derivative) GPCR GPCR (Gq-coupled) Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates

Caption: A simplified Gq-coupled GPCR signaling pathway leading to calcium release.

References

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

  • Title: New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer Source: University of Granada Repository URL: [Link]

  • Title: Principles of early drug discovery Source: PubMed Central URL: [Link]

  • Title: Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors Source: NIH URL: [Link]

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: ResearchGate URL: [Link]

  • Title: Enzymatic Assay of Trypsin Inhibition Source: Protocols.io URL: [Link]

  • Title: Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors Source: Bentham Science URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: PubMed URL: [Link]

  • Title: Drug Discovery and Development: A Step-By-Step Process Source: ZeClinics URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors Source: PubMed URL: [Link]

  • Title: Guidelines for the digestive enzymes inhibition assay Source: ResearchGate URL: [Link]

  • Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]

  • Title: For New Drug Discovery, What is Industry Best Practice? Source: Biocurate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Chlorophenyl)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-Chlorophenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we synthesize our in-house expertise with established chemical principles to provide you with practical, actionable troubleshooting advice and frequently asked questions.

Introduction to Purification Challenges

2-(3-Chlorophenyl)ethanimidamide hydrochloride, like many amidine hydrochlorides, presents a unique set of purification challenges. Its synthesis, typically via the Pinner reaction, often results in a crude product contaminated with various impurities that can be difficult to remove due to the product's physical and chemical properties. This guide will address these challenges in a systematic, question-and-answer format to directly assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(3-Chlorophenyl)ethanimidamide hydrochloride?

The impurity profile of your crude product is largely dictated by the synthetic route employed. Assuming a standard Pinner reaction synthesis from 2-(3-chlorophenyl)acetonitrile, the most common impurities include:

  • Ammonium chloride (NH₄Cl): This is a ubiquitous byproduct of the ammonolysis step in the Pinner synthesis and is often the most challenging impurity to remove due to its similar physical properties to the desired product.

  • Unreacted 2-(3-chlorophenyl)acetonitrile: Incomplete reaction will leave residual starting material in your crude product.

  • Ethyl 2-(3-chlorophenyl)acetimidate hydrochloride (Pinner Salt Intermediate): Incomplete ammonolysis can result in the presence of the intermediate imidate ester hydrochloride.

  • 2-(3-chlorophenyl)acetamide: Hydrolysis of the amidine or the imidate intermediate can lead to the formation of the corresponding amide.

  • Excess reagents and solvents: Residual acids, bases, and solvents from the reaction and workup will also be present.

Q2: My purified 2-(3-Chlorophenyl)ethanimidamide hydrochloride is an off-white or yellowish solid. How can I improve the color?

Discoloration in the final product often indicates the presence of minor, highly colored impurities or degradation products. These can sometimes be effectively removed by:

  • Charcoal Treatment: Activated carbon can be used to adsorb colored impurities. This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating briefly, and then filtering the hot solution through celite.

  • Recrystallization: A carefully chosen recrystallization solvent system can selectively leave colored impurities in the mother liquor. Multiple recrystallizations may be necessary.

Q3: My product seems to be hygroscopic. How should I handle and store it?

Amidine hydrochlorides are known to be hygroscopic. To minimize water absorption, you should:

  • Handle in a dry atmosphere: Whenever possible, handle the solid product in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Use dry solvents: Ensure all solvents used in the final purification and isolation steps are anhydrous.

  • Storage: Store the final product in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

Problem 1: Persistent Ammonium Chloride Contamination

Symptom: You observe a significant amount of ammonium chloride in your final product, as indicated by analytical techniques such as ¹H NMR (broad singlet around 7.5-8.0 ppm in DMSO-d₆) or ion chromatography.

Causality: Ammonium chloride and 2-(3-Chlorophenyl)ethanimidamide hydrochloride can have similar solubilities in certain solvents, making their separation by simple crystallization challenging.

Troubleshooting Workflow:

start Crude Product (with NH4Cl) wash Wash with a solvent in which NH4Cl is insoluble start->wash recrystallize Recrystallization from a carefully selected solvent system wash->recrystallize If still impure end Purified Product wash->end If pure acid_base Acid-Base Extraction recrystallize->acid_base If still impure recrystallize->end If pure acid_base->end

Caption: Workflow for removing ammonium chloride.

Detailed Protocols:

  • Protocol 1.1: Selective Solvent Washing

    • Suspend the crude solid in a minimal amount of a cold solvent in which 2-(3-Chlorophenyl)ethanimidamide hydrochloride has low solubility, but ammonium chloride is even less soluble (e.g., cold isopropanol or acetone).

    • Stir the slurry for 15-30 minutes.

    • Filter the solid and wash with a small amount of the cold solvent.

    • Dry the solid under vacuum.

    • Analyze the purity of the solid. Repeat if necessary.

  • Protocol 1.2: Recrystallization Recrystallization is a powerful technique for purification. The key is to find a solvent or solvent system where the solubility of your product and ammonium chloride differ significantly with temperature.

    Solvent Screening for Recrystallization:

SolventSolubility of Amidine Hydrochlorides (General)Solubility of NH₄ClRecommendation
Methanol HighHighPoor for separation
Ethanol Moderate to HighLow to ModerateGood starting point
Isopropanol Low to ModerateLowGood for washing, may work for recrystallization
Acetonitrile Low to ModerateVery LowExcellent candidate
Acetone Very LowVery LowGood for washing, less likely for recrystallization
Dichloromethane Very LowInsolubleNot suitable for single-solvent recrystallization
Ethyl Acetate Very LowInsolubleNot suitable for single-solvent recrystallization
Water HighHighPoor for separation
Problem 2: Presence of Hydrolysis Products (e.g., 2-(3-chlorophenyl)acetamide)

Symptom: Your analytical data (e.g., HPLC, LC-MS) shows a peak corresponding to the mass of 2-(3-chlorophenyl)acetamide.

Causality: Amidine hydrochlorides can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.[1]

Troubleshooting Workflow:

start Crude Product (with amide impurity) anhydrous Ensure anhydrous conditions during workup and purification start->anhydrous recrystallize Recrystallization from a non-aqueous solvent system anhydrous->recrystallize If still impure chromatography Column Chromatography recrystallize->chromatography If separation is difficult end Purified Product recrystallize->end If pure chromatography->end

Caption: Workflow for removing hydrolysis byproducts.

Detailed Protocols:

  • Protocol 2.1: Anhydrous Workup

    • During the reaction workup, use anhydrous solvents and avoid exposure to atmospheric moisture.

    • If an aqueous wash is necessary, perform it quickly and at a low temperature, followed by immediate extraction into an organic solvent and drying with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Protocol 2.2: Column Chromatography While not always ideal for highly polar hydrochloride salts, column chromatography can be effective for removing less polar impurities like the corresponding amide.

    Step-by-Step Column Chromatography Protocol:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of dichloromethane and methanol is a good starting point. For example, start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., up to 10-20%). A small amount of a volatile amine (e.g., triethylamine) may be added to the mobile phase to prevent streaking of the hydrochloride salt on the silica gel.

    • Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b. Load the solution onto the prepared silica gel column. c. Elute the column with the mobile phase gradient, collecting fractions. d. Monitor the fractions by TLC or HPLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure.

Problem 3: Product is an Oil or Fails to Crystallize

Symptom: After solvent removal or during cooling, the product separates as an oil instead of a crystalline solid.

Causality: This can be due to the presence of impurities that inhibit crystallization, the use of an inappropriate solvent, or cooling the solution too quickly.

Troubleshooting Steps:

  • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Cool slowly: Ensure the solution is cooled slowly and without agitation to promote the formation of well-defined crystals.

  • Re-evaluate your solvent system: The solvent may be too good, keeping the product in solution even at low temperatures. Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.

  • Purify further: If the product still oils out, it may be too impure to crystallize. Consider an alternative purification method like column chromatography to remove the impurities that are inhibiting crystallization.

Purity Assessment

Accurate determination of purity is crucial. A combination of analytical techniques is recommended.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure and can be used to identify and quantify impurities with distinct signals.
HPLC/UPLC Provides a quantitative measure of purity and can detect non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point for method development.[1][2][3][4][5]
LC-MS Confirms the molecular weight of the product and helps in the identification of unknown impurities.
Elemental Analysis Determines the elemental composition (C, H, N, Cl) and can indicate the presence of inorganic impurities.
Melting Point A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

References

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives - Der Pharma Chemica. (URL: [Link])

  • CN101891648B - Method for preparing high-purity acetonitrile from acetic acid and ammonia by two steps - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])

  • A Lewis acid-promoted Pinner reaction - PMC - NIH. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - Impactfactor. (URL: [Link])

  • Recrystallization with two solvents : r/Chempros - Reddit. (URL: [Link])

  • US2812363A - 2-chlorophenyl-3-methyl-2, 3-butanediols - Google P
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (URL: not available)
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (URL: [Link])

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (URL: [Link])

  • RU2394811C2 - Method of producing acetamidine hydrochloride - Google P
  • Pinner Reaction - Organic Chemistry Portal. (URL: [Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: not available)
  • (PDF) A Lewis acid-promoted Pinner reaction - ResearchGate. (URL: [Link])

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (URL: [Link])

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (URL: [Link])

Sources

Technical Support Center: Residual Catalyst Management in the Synthesis of 2-(3-Chlorophenyl)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of identifying and removing residual catalysts from the synthesis of 2-(3-Chlorophenyl)ethanimidamide hydrochloride. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for safety and efficacy, and this document provides field-proven insights and actionable protocols to meet stringent regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding catalyst contamination in your target molecule.

Q1: What catalysts are likely to be present in my synthesis of 2-(3-Chlorophenyl)ethanimidamide hydrochloride?

A1: The synthesis of an N-aryl ethanimidamide structure can be approached through several routes. Based on a structural analysis, two common pathways and their associated catalysts are most probable:

  • Palladium-Catalyzed Cross-Coupling: A likely route involves the formation of a carbon-nitrogen bond, such as a Buchwald-Hartwig amination or similar cross-coupling reaction.[1] These reactions almost invariably use a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) along with a phosphine ligand (e.g., XPhos).[2] Therefore, residual palladium is a primary concern.

  • Pinner Reaction: A classic method for synthesizing amidines involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by ammonolysis.[3][4][5] This route would not typically introduce metal catalysts but may result in residual strong acids (e.g., HCl) that need to be managed, although the final product is a hydrochloride salt.

  • Other Metal Catalysts: While less common for this specific transformation, other transition metals like copper, nickel, or rhodium are sometimes used in related C-N coupling reactions and should be considered if your specific synthetic route employs them.

Q2: Why is removing these residual catalysts so important?

A2: Residual metal catalysts offer no therapeutic benefit and can pose significant safety risks to patients.[6] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products, outlined in the ICH Q3D guidelines.[7][8] Beyond toxicity, residual metals can also impact the stability and quality of the final drug product, for instance, by catalyzing degradation reactions.[7]

Q3: What are the regulatory limits for residual palladium?

A3: According to the ICH Q3D guidelines, palladium is classified as a Class 2B element. The Permitted Daily Exposure (PDE) for palladium via the oral route is 100 µ g/day .[7][9] This PDE is then used to calculate the maximum allowable concentration in your API, typically expressed in parts per million (ppm), based on the maximum daily dose of the drug product.[10] For example, the FDA often has a limit of ≤10 ppm for palladium.[11]

Q4: How can I detect and quantify residual catalysts in my sample?

A4: Highly sensitive analytical techniques are required to accurately measure trace levels of metal catalysts. The most common and regulatory-accepted methods include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for elemental impurity testing due to its extremely low detection limits (parts per billion).[12]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust and widely used technique suitable for quantifying catalyst levels in the ppm range.[12][13]

  • Atomic Absorption Spectroscopy (AAS): Another established technique for quantifying specific metals.[6]

Section 2: Troubleshooting Guide for Catalyst Removal

This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

Problem: My batch failed analysis, showing high levels of residual palladium (>10 ppm).

This is a common challenge, especially when crystallization is the only purification step, as the final API often contains heteroatoms that can chelate and co-crystallize with the metal.[2]

Logical Troubleshooting Workflow

Below is a decision-making workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow: High Palladium Levels cluster_1 Removal Strategy Selection start High Pd Detected (>10 ppm) check_form Is the Pd species known? (e.g., Pd(0) vs Pd(II)) start->check_form scavenger Screen Metal Scavengers (Thiol, Amine, etc.) check_form->scavenger No / Unsure extraction Perform Chelating Extraction (e.g., N-acetylcysteine wash) check_form->extraction Yes, likely ionic carbon Activated Carbon Treatment check_form->carbon Particulate suspected optimize Optimize Conditions (Temp, Time, Scavenger loading) scavenger->optimize extraction->optimize carbon->optimize reanalyze Re-analyze Pd Levels via ICP-MS optimize->reanalyze pass_fail Does it meet spec? (<10 ppm) reanalyze->pass_fail end_pass Batch Passes QC pass_fail->end_pass Yes end_fail Re-evaluate Strategy (Combine methods or change route) pass_fail->end_fail No

Caption: Troubleshooting Decision Tree for High Palladium.

Causality-Driven Corrective Actions
  • Understand the Catalyst State: The physical and chemical state of the residual palladium dictates the most effective removal strategy.

    • Homogeneous (Dissolved) Palladium: If the palladium is dissolved (often as Pd(II) or in a complex), it requires a method that can chemically bind it.

    • Heterogeneous (Particulate) Palladium: Sometimes, the catalyst can crash out of solution as colloidal or fine palladium(0) particles.[14]

  • Select an Appropriate Removal Technique:

    • Metal Scavengers (Recommended First-Line): These are solid-supported materials (often silica-based) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[2][15] They are highly effective, selective, and easily removed by filtration.[16]

    • Aqueous Extraction with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent can effectively pull palladium into the aqueous phase. Common and effective agents include N-acetylcysteine, cysteine, and trithiocyanuric acid (TMT).[14]

    • Activated Carbon: Treatment with activated carbon can be effective, especially for removing colored impurities and some palladium species. It often works well in conjunction with other methods.[14]

    • Polish Filtration: If you suspect the palladium is particulate, simple filtration through a tight filter medium like Celite® may be sufficient to reduce levels.[2]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key workflows discussed. Safety Note: Always conduct a risk assessment and wear appropriate Personal Protective Equipment (PPE) before starting any experimental work.

Protocol 1: Screening of Palladium Scavengers

Objective: To identify the most effective solid-supported scavenger for removing residual palladium from a solution of 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

  • Preparation:

    • Prepare a stock solution of your crude product in a suitable organic solvent (e.g., Toluene, THF) at a known concentration.

    • Take a sample of this solution for initial ICP-MS analysis to determine the starting palladium concentration (ppm).

    • Select 3-4 commercially available palladium scavengers with different functional groups (e.g., thiol-functionalized silica, amine-functionalized silica).

  • Screening Experiment:

    • In separate vials, add a defined amount of each scavenger (e.g., 10 wt% relative to the crude product) to a measured volume of the stock solution.

    • Include a control vial with no scavenger.

    • Stir the vials at a controlled temperature (start with room temperature, but 40-60°C can improve kinetics) for a set time (e.g., 4-6 hours).[14]

  • Analysis:

    • Filter each sample to remove the scavenger.

    • Submit the filtrate from each vial for ICP-MS analysis.

  • Data Evaluation:

    • Compare the final palladium concentration for each scavenger against the control. Calculate the percentage of palladium removed. The most effective scavenger will show the lowest residual palladium level.

Scavenger TypeFunctional GroupStarting Pd (ppm)Final Pd (ppm)% Removal
Scavenger AThiol (Thiourea)150894.7%
Scavenger BAmine (Diamino)1504570.0%
Scavenger CPhosphine1506258.7%
ControlNone1501481.3%
Table 1: Example Scavenger Screening Data.
Protocol 2: Lab-Scale Palladium Removal via Aqueous Extraction

Objective: To reduce palladium levels using a liquid-liquid extraction with a chelating agent.

  • Solution Preparation:

    • Dissolve your crude 2-(3-Chlorophenyl)ethanimidamide hydrochloride in a suitable water-immiscible organic solvent.

    • Prepare a 1M aqueous solution of N-acetylcysteine.

  • Extraction Procedure:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the 1M N-acetylcysteine solution.

    • Shake the funnel vigorously for 2-3 minutes, venting periodically.

    • Allow the layers to separate. The palladium-cysteine complex will be in the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the wash with a fresh portion of the N-acetylcysteine solution.

    • Perform a final wash with brine to remove residual water from the organic layer.

  • Workup and Analysis:

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to recover the purified product.

    • Submit a sample of the final product for ICP-MS analysis to confirm palladium removal to below the target threshold.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715-729. [Link]

  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. EMEA/CHMP/SWP/4446/2000. [Link]

  • Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. [Link]

  • Reddit r/Chempros. (2023). Your trick to remove residual palladium. [Link]

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Pharmabiz.com. (2025). Analytical techniques to identify metallic contaminants. [Link]

  • ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • European Medicines Agency. (n.d.). ICH Q3D Elemental impurities. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). Analytical Methods for Estimation of Metals. IJRPC 2012, 2(1). [Link]

  • National Institutes of Health. (n.d.). N-(4-Chlorophenyl)ethanimidamide. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • U.S. Food and Drug Administration. (2020). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

  • The Pharma Master. (n.d.). Troubleshooting. [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]

  • Organic Chemistry Portal. (2007). First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides and Its Plausible Addition-Elimination Mechanism. [Link]

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • National Institutes of Health. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. [Link]

  • Contract Pharma. (2015). Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. [Link]

  • Google Patents. (n.d.). CN1683324A - Novel process for cleanly producing acetamidine hydrochloride.
  • National Institutes of Health. (2021). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • ResearchGate. (n.d.). Carboxamide formation in a Pinner-type reaction. [Link]

  • National Institutes of Health. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Impurity Profile of Commercially Sourced 2-(3-Chlorophenyl)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth evaluation of the potential impurity profile of commercially sourced 2-(3-Chlorophenyl)ethanimidamide hydrochloride, a critical starting material and intermediate in pharmaceutical research and development. In the absence of publicly available Certificates of Analysis from commercial suppliers, this document offers a predictive analysis based on the most probable synthetic route, the Pinner reaction. We will explore the likely process-related impurities, their potential impact, and present a comprehensive analytical strategy for their identification and quantification. Furthermore, we will draw comparisons with potential alternative molecules to provide a broader context for researchers selecting materials for their studies.

Introduction: The Significance of Impurity Profiling

In the landscape of drug discovery and development, the purity of starting materials and intermediates is paramount. Impurities, even in trace amounts, can have unforeseen consequences on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 2-(3-Chlorophenyl)ethanimidamide hydrochloride is a valuable building block, often utilized in the synthesis of compounds targeting various biological pathways, including the serotonin transporter.[1] A thorough understanding of its impurity profile is therefore not merely a quality control measure but a fundamental aspect of robust scientific research and regulatory compliance.

This guide is structured to provide a logical and scientifically sound approach to evaluating the impurity profile of commercially sourced 2-(3-Chlorophenyl)ethanimidamide hydrochloride. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for impurity analysis.

The Pinner Reaction: A Likely Synthetic Route and Its Associated Impurities

The most plausible and widely used method for the synthesis of ethanimidamide hydrochlorides is the Pinner reaction.[2][3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate salt (a Pinner salt), which is then converted to the amidine.[2][5] In the case of 2-(3-Chlorophenyl)ethanimidamide hydrochloride, the starting material would be 3-chlorophenylacetonitrile, reacting with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride.[6][7]

Based on this synthetic pathway, we can predict a range of potential process-related impurities:

  • Starting Material: Unreacted 3-chlorophenylacetonitrile.

  • Intermediate: Ethyl 2-(3-chlorophenyl)ethanimidate hydrochloride (the Pinner salt). Incomplete conversion of the imidate to the amidine would result in its presence.

  • By-products of the Pinner Reaction:

    • Ethyl 2-(3-chlorophenyl)acetate: Formed by the hydrolysis of the imidate intermediate if water is present in the reaction mixture.[2]

    • Orthoester: Formed from the reaction of the imidate with excess alcohol.[2]

  • Side-Reactions of the Starting Material:

    • Self-condensation products of 3-chlorophenylacetonitrile: Nitriles with acidic α-protons can undergo self-condensation reactions in the presence of a strong base or acid.[8][9]

  • Reagent-Related Impurities: Impurities originating from the starting materials and reagents used in the synthesis.

A Comparative Look: Potential Alternatives

For researchers investigating compounds that interact with the serotonin transporter, several alternatives to 2-(3-Chlorophenyl)ethanimidamide hydrochloride exist. A direct comparison of impurity profiles is challenging without specific data; however, we can consider structurally similar compounds that would likely share some common impurity types.

  • 2-(3-Fluorophenyl)ethanimidamide hydrochloride: This analogue, with a fluorine substitution instead of chlorine, would likely be synthesized via a similar Pinner reaction from 3-fluorophenylacetonitrile.[10] Its impurity profile would be expected to be analogous, with the corresponding fluoro-substituted impurities.

  • Other Serotonin Transporter Ligands: A broader class of molecules, such as piperazine derivatives, also exhibit affinity for the serotonin transporter.[11] The impurity profiles of these compounds would be highly dependent on their specific synthetic routes and would not be directly comparable to that of our target molecule.

Analytical Strategy for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive evaluation of the impurity profile of 2-(3-Chlorophenyl)ethanimidamide hydrochloride. This typically involves a combination of chromatographic and spectroscopic techniques.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying impurities in pharmaceutical compounds.[13] A stability-indicating reversed-phase HPLC (RP-HPLC) method is the preferred approach.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

  • Instrumentation: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV absorbance maxima of the parent compound and potential impurities (e.g., 220 nm and 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the 2-(3-Chlorophenyl)ethanimidamide hydrochloride sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[14]

Experimental Protocol: GC-MS Method for Volatile Impurities

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A low-polarity column suitable for general-purpose analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

  • Injector and Detector Temperatures: Optimized for the analytes of interest.

  • Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification.

  • Sample Preparation: The solid sample is placed in a headspace vial and heated to allow volatile impurities to partition into the gas phase for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities. Both 1H and 13C NMR, along with 2D techniques like COSY and HSQC, can provide detailed information about the chemical structure of isolated impurities.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical methods, forced degradation studies are performed.[1] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV and visible light according to ICH guidelines.

Data Presentation and Comparison

The quantitative data obtained from the analytical methods should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Impurity Profile of Commercially Sourced 2-(3-Chlorophenyl)ethanimidamide hydrochloride

Impurity NamePotential SourceRetention Time (HPLC)Area % (Hypothetical Lot A)Area % (Hypothetical Lot B)
3-chlorophenylacetonitrileStarting Material12.5 min0.08%0.12%
Ethyl 2-(3-chlorophenyl)ethanimidate HClIntermediate10.2 min0.15%0.25%
Ethyl 2-(3-chlorophenyl)acetateBy-product15.1 min0.05%Not Detected
Unknown Impurity 1Side-reaction18.3 min0.03%0.06%
Unknown Impurity 2Degradation9.8 minNot Detected0.02%

Visualization of the Evaluation Workflow

A clear workflow diagram can help visualize the logical steps involved in the impurity profile evaluation.

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Impurity Prediction cluster_analysis Analytical Characterization cluster_evaluation Data Evaluation & Comparison Synthesis Pinner Reaction of 3-Chlorophenylacetonitrile Prediction Predict Potential Process-Related Impurities Synthesis->Prediction Leads to HPLC RP-HPLC (Separation & Quantification) Prediction->HPLC GCMS GC-MS (Volatile Impurities) Prediction->GCMS NMR NMR (Structural Elucidation) HPLC->NMR Isolate for Data_Table Tabulate Impurity Data HPLC->Data_Table GCMS->Data_Table Forced_Deg Forced Degradation (Stability Indicating) Forced_Deg->HPLC Validate Comparison Compare with Alternatives & Regulatory Limits (ICH Q3A) Data_Table->Comparison

Caption: Workflow for the evaluation of the impurity profile.

Conclusion and Recommendations

This guide has provided a comprehensive, albeit predictive, framework for evaluating the impurity profile of commercially sourced 2-(3-Chlorophenyl)ethanimidamide hydrochloride. The logical progression from understanding the likely synthesis route to designing a robust analytical strategy is crucial for ensuring the quality and reliability of this important research chemical.

Key Recommendations for Researchers:

  • Vendor Qualification: Whenever possible, request a Certificate of Analysis from the supplier. Inquire about the synthetic route used for the batch you are purchasing.

  • In-house Verification: Perform, at a minimum, a high-resolution HPLC analysis upon receipt of a new batch to verify its purity and to check for any unexpected impurities.

  • Method Validation: For critical applications, especially in late-stage research and development, it is essential to validate the analytical methods used for impurity profiling according to ICH guidelines.

  • Consider Alternatives: If the impurity profile of a particular source is found to be problematic, consider evaluating alternative suppliers or structurally related compounds with potentially cleaner profiles.

By adhering to these principles of scientific integrity and thorough analytical characterization, researchers can mitigate the risks associated with impurities and ensure the validity and reproducibility of their scientific findings.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 1877, 10 (2), 1889-1894. [Link]

  • Google Patents. A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile. CN107400083A.
  • Meltzer, P. C., et al. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of medicinal chemistry. 2003, 46(8), 1539-1550. [Link]

  • Spectroscopy Online. Determination of Elemental Impurities in Antacids by ICP-MS. [Link]

  • Lehigh Preserve. Some Condensation Reactions of Arylalkylnitriles. [Link]

  • Wojcieszak, E., et al. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. 2022, 27(21), 7289. [Link]

  • Meltzer, P. C., et al. Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. ResearchGate. 2003. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Bel-Hadj, S., et al. Organic cation transporter 2 contributes to SSRI antidepressant efficacy by controlling tryptophan availability in the brain. Molecular Psychiatry. 2022, 27(1), 513-526. [Link]

  • ResearchGate. Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. [Link]

  • U.S. Pharmacopeia. 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Pharmaffiliates. 2-((2-((3-Chlorophenyl)(3-chloropropyl)amino)ethyl)(3-chloropropyl)amino)ethan-1-ol. [Link]

  • YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]

  • Aly, A. A., et al. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. 2018, 2018(6), 85-138. [Link]

  • Sethi, P., et al. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. 2014, 6(11), 1249-1266. [Link]

  • Johnson, D. W., et al. MPTP [1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine] depletes serotonin and norepinephrine in rats. Neuropharmacology. 1996, 35(12), 1731-1738. [Link]

  • Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]

  • Spectroscopy Online. Determination of Elemental Impurities in Antacids by ICP-MS According to the Validation Protocols Defined in USP Chapters and and ICH Q3D Step 4 Guidelines. [Link]

  • IOP Conference Series: Materials Science and Engineering. New single step route for efficient synthesis of amidine containing molecules. [Link]

  • MedCrave. Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES. [Link]

  • Cole-Parmer. Tech Info: Aldol Condensation. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • Qi, Y., et al. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. Forensic science international. 2007, 169(2-3), 179-185. [Link]

  • Bioorganic & medicinal chemistry letters. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food & Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q3D (R1) guideline on elemental impurities. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Chlorophenyl)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(3-Chlorophenyl)ethanimidamide hydrochloride. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure your protection.

Hazard Assessment: Understanding the Risks

Before any handling occurs, a comprehensive risk assessment is mandatory. Based on data from analogous compounds, 2-(3-Chlorophenyl)ethanimidamide hydrochloride is classified as a hazardous substance.[1] The primary routes of exposure and associated health hazards include:

  • Skin Contact: Causes skin irritation.[1][2][3][4] Prolonged contact may lead to more severe reactions.

  • Eye Contact: Poses a risk of serious eye irritation.[1][2][3][4]

  • Inhalation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[1][3][5]

  • Ingestion: Harmful if swallowed.[1][5]

  • Combustion Hazards: In the event of a fire, hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas can be released.[2]

All laboratory personnel must be familiar with the specific Safety Data Sheet (SDS) for the compound and receive training on its hazards and proper handling procedures, as mandated by OSHA's Hazard Communication Standard.[6][7]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final line of defense after engineering and administrative controls have been implemented. The following table summarizes the minimum PPE required for handling 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

Protection Area Required PPE Specification & Rationale
Eye & Face Safety Goggles or Safety Glasses with Side ShieldsMust be ANSI Z87.1 compliant. Goggles provide a full seal around the eyes and are essential when there is a splash hazard. Required to prevent contact with airborne particles and accidental splashes, which can cause serious eye irritation.[1][3][4]
Face Shield (if splash potential is high)To be worn over safety glasses or goggles. Provides an additional layer of protection for the entire face from splashes during bulk transfers or solution preparation.
Hand Chemical-Resistant Gloves (Nitrile)Select gloves that are appropriate for handling chlorinated and hydrochloride compounds. Always inspect gloves for tears or punctures before use.[1][4][5][8] Double-gloving is recommended for extended handling periods.
Body Laboratory CoatA fully buttoned, long-sleeved lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is mandatory to protect skin and personal clothing from contamination.[9]
Respiratory Use in a Chemical Fume HoodAll handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation of dust particles.[4][10] This is the primary engineering control.
NIOSH-Approved RespiratorA respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency situations, such as a large spill outside of a fume hood.[10][11]

Operational and Disposal Plans

A systematic workflow is critical to minimize exposure and prevent contamination. The following protocols for PPE usage, chemical handling, and disposal must be strictly followed.

Experimental Workflow Diagram

The diagram below illustrates the critical steps for safely handling 2-(3-Chlorophenyl)ethanimidamide hydrochloride, from initial preparation to final waste disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_exit 4. Post-Handling prep_area Verify Fume Hood Operation & Clear Workspace gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE (Lab Coat, Gloves, Goggles) gather_ppe->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve perform_exp Conduct Experiment dissolve->perform_exp decontaminate Decontaminate Glassware & Work Surfaces perform_exp->decontaminate dispose_chem Dispose of Chemical Waste in Labeled Container decontaminate->dispose_chem dispose_ppe Dispose of Contaminated PPE dispose_chem->dispose_ppe doff_ppe Doff Remaining PPE (Outside Containment Area) dispose_ppe->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for 2-(3-Chlorophenyl)ethanimidamide hydrochloride.

Step-by-Step PPE Protocols

A. Donning (Putting On) PPE This sequence is designed to progress from the least "clean" to the most critical barrier.

  • Lab Coat: Put on your lab coat and fasten all buttons completely.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Put on your chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

B. Doffing (Taking Off) PPE This sequence is critical for preventing self-contamination and is performed in reverse order of potential contamination.

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, keeping the contaminated outer surface away from your body. Hang it in its designated storage area or place it in a designated laundry container if contaminated.

  • Eye Protection: Remove safety goggles or glasses by handling the earpieces or strap.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[9]

Chemical Handling Protocol
  • Engineering Controls: Always handle solid 2-(3-Chlorophenyl)ethanimidamide hydrochloride inside a certified chemical fume hood to control exposure to dust.[10]

  • Spill Prevention: Use a chemical-resistant tray or work surface lining to contain any potential spills. When transferring the solid, use appropriate tools like a spatula and a weighing funnel to prevent generating dust.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][12]

Disposal Plan
  • Chemical Waste: Dispose of unused material and solutions in a designated, clearly labeled hazardous waste container.[1][2] Do not pour chemical waste down the drain.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated PPE: Dispose of heavily contaminated gloves and other disposable items in the designated solid hazardous waste container.[13] Lab coats that are not grossly contaminated should be professionally laundered.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The decontaminated container can then be disposed of according to institutional guidelines.

By adhering to these detailed protocols, you establish a multi-layered safety system that protects you and your colleagues, ensuring the integrity and safety of your research.

References

  • Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. [Link]

  • University of California. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. [Link]

  • National Center for Biotechnology Information (NCBI). (2011). Evaluating Hazards and Assessing Risks in the Laboratory. [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. [Link]

  • G-M-I, Inc. (2025). Toxic Laboratory Chemicals. [Link]

  • HD Supply. (2016). Safety Data Sheet: PROGUARD 3 INCH TABLETS. [Link]

  • Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?[Link]

  • Wikipedia. (n.d.). Hydrochloric acid. [Link]

  • North Carolina State University. (2015). Handling of Concentrated Acids. [Link]

  • University of Washington. (n.d.). Chemical Waste Name or Mixtures. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.